4-Isopropylpiperidin-4-ol
Overview
Description
4-Isopropylpiperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. This compound is known for its unique chemical properties and biological activity, making it valuable in various fields such as medical, environmental, and industrial research.
Mechanism of Action
Target of Action
Related compounds have been found to interact with thechemokine receptor CCR5 . This receptor is a part of the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .
Mode of Action
This atom is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction .
Biochemical Pathways
The interaction with the ccr5 receptor suggests that it may influence pathways related to immune response and viral entry .
Result of Action
Related compounds have been evaluated for potential treatment of hiv, suggesting that they may have antiviral effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropylpiperidin-4-ol typically involves the hydrogenation of piperidine derivatives. One common method includes the reduction of 4-isopropylpiperidin-4-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes using catalysts such as palladium on carbon or nickel. These methods are optimized for high efficiency and yield, ensuring the compound’s availability for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Isopropylpiperidin-4-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the compound, often using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, nickel
Major Products Formed
The major products formed from these reactions include various substituted piperidines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Isopropylpiperidin-4-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex piperidine derivatives.
Biology: The compound has been evaluated for its potential in treating diseases such as HIV due to its activity as a CCR5 antagonist.
Medicine: It is explored for its pharmacological properties, including potential use in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Piperidinol: Another piperidine derivative with similar structural features but different substituents.
1-Isopropylpiperidin-4-ol: A closely related compound with slight variations in the isopropyl group position.
Uniqueness
4-Isopropylpiperidin-4-ol is unique due to its specific isopropyl substitution at the 4-position of the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-propan-2-ylpiperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2)8(10)3-5-9-6-4-8/h7,9-10H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AREAPMVZFHKETO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCNCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00725968 | |
Record name | 4-(Propan-2-yl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00725968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
553631-46-2 | |
Record name | 4-(Propan-2-yl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00725968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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